molecular formula C20H14FN3O4S B2574269 (2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE CAS No. 630047-55-1

(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

Cat. No.: B2574269
CAS No.: 630047-55-1
M. Wt: 411.41
InChI Key: OPFMGANWNHJGRP-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a sulfamoylphenyl group attached to a furan ring

Scientific Research Applications

(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the cyano group, the fluorophenyl group, and the sulfamoylphenyl group. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and sulfamoylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O4S/c21-15-3-5-16(6-4-15)24-20(25)14(12-22)11-17-7-10-19(28-17)13-1-8-18(9-2-13)29(23,26)27/h1-11H,(H,24,25)(H2,23,26,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMGANWNHJGRP-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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